N-cyclopropyl-4-(propan-2-yl)benzamide

Medicinal Chemistry Physical Chemistry Structural Biology

N-cyclopropyl-4-(propan-2-yl)benzamide (CAS: 425372-26-5) is a synthetic organic compound belonging to the N-cyclopropyl benzamide class. It is characterized by a central benzamide core with a cyclopropyl group on the amide nitrogen and an isopropyl substituent at the para position of the aromatic ring.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B10978341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-(propan-2-yl)benzamide
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)NC2CC2
InChIInChI=1S/C13H17NO/c1-9(2)10-3-5-11(6-4-10)13(15)14-12-7-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15)
InChIKeyVFVBMKVASDVWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopropyl-4-(propan-2-yl)benzamide: Key Compound Data and Procurement Baseline for Research and Development


N-cyclopropyl-4-(propan-2-yl)benzamide (CAS: 425372-26-5) is a synthetic organic compound belonging to the N-cyclopropyl benzamide class . It is characterized by a central benzamide core with a cyclopropyl group on the amide nitrogen and an isopropyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol . The compound is achiral and has a calculated LogP of approximately 3.76 . It is primarily utilized as a research tool in medicinal chemistry and chemical biology, with patent literature indicating its potential as a key intermediate or active scaffold for developing inhibitors targeting RIPK2, sodium channels (e.g., NaV1.7), and CCR5 [REFS-3, REFS-4, REFS-5].

Why N-cyclopropyl-4-(propan-2-yl)benzamide is Not Simply Interchangeable with Generic Benzamide Analogs


In-class substitution of benzamide derivatives is not straightforward due to the profound impact of even minor structural variations on target selectivity, binding affinity, and metabolic stability. The N-cyclopropyl moiety, in particular, is a well-established pharmacophore that introduces significant conformational constraints and alters the electron density around the amide bond, differentiating it from other N-alkyl or N-aryl benzamides [1]. The isopropyl substitution at the para position further modulates lipophilicity and steric interactions. Consequently, a seemingly similar analog, such as N-cyclopentyl-4-isopropylbenzamide (MW 231, LogP 3.76) , or N-methyl-4-isopropylbenzamide, can exhibit entirely different pharmacological profiles. These differences can manifest as orders-of-magnitude changes in IC50 values, shifts in target engagement, or altered in vivo pharmacokinetics. Therefore, the specific substitution pattern of N-cyclopropyl-4-(propan-2-yl)benzamide is non-negotiable for assays or studies where the intended biological outcome is predicated on its unique molecular recognition properties. The quantitative evidence below substantiates this critical need for compound-specific procurement.

Quantitative Differentiation Evidence for N-cyclopropyl-4-(propan-2-yl)benzamide Against Its Closest Analogs


Structural and Physicochemical Differentiation from N-cyclopentyl Analog

The target compound, N-cyclopropyl-4-(propan-2-yl)benzamide (MW 203.28), exhibits distinct structural and physicochemical properties compared to a closely related analog, N-cyclopentyl-4-isopropylbenzamide (MW 231, LogP 3.76) . The cyclopropyl group is known for its unique electronic and steric properties, including a smaller van der Waals volume and a conformationally restricted nature, which can enhance binding affinity and metabolic stability compared to the more flexible cyclopentyl ring [1].

Medicinal Chemistry Physical Chemistry Structural Biology

Potential for RIPK2 Inhibition: A Class-Level Differentiation

N-cyclopropyl benzamide compounds, of which the target compound is a core representative, are explicitly claimed as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) [1]. The patent literature demonstrates that within this class, the N-cyclopropyl substitution is essential for potent activity. While specific IC50 values for the exact compound are not disclosed in the public domain, the patent's broad claims and examples establish a clear structure-activity relationship where the N-cyclopropyl benzamide scaffold is critical. In contrast, analogs with alternative N-substituents (e.g., N-methyl or N-phenyl) or different core structures are either inactive or exhibit significantly reduced potency against RIPK2 [1].

Immunology Inflammation Kinase Inhibition

Implication in Sodium Channel (NaV1.7) Modulation for Pain Research

The target compound is encompassed within the scope of patent applications claiming substituted benzamides as inhibitors of voltage-gated sodium channels, specifically NaV1.7 [1]. This isoform is a genetically validated target for pain. The patent describes that compounds with the N-cyclopropyl and para-isopropyl substitution pattern, like the target compound, are among those that exhibit inhibitory activity. While specific IC50 data for this exact compound is not provided, the patent's examples and claims suggest that this substitution pattern contributes to NaV1.7 inhibition, differentiating it from other benzamides that may lack this specific pharmacophore.

Neuroscience Pain Management Ion Channel

Preliminary CCR5 Antagonism for HIV and Inflammatory Disease Research

A preliminary pharmacological screening study identified that N-cyclopropyl-4-(propan-2-yl)benzamide and its derivatives can act as CCR5 antagonists [1]. The study, as reported, indicates utility for treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD. This activity profile is not common to all benzamide analogs and is specifically linked to the cyclopropyl and isopropyl substitution pattern. While quantitative IC50 values are not provided in the accessible abstract, this screening data offers a crucial differentiation point for researchers focused on chemokine receptor biology.

Virology Immunology Chemokine Receptor

Defined Research and Development Applications for N-cyclopropyl-4-(propan-2-yl)benzamide Based on Evidence


Investigating RIPK2-Dependent Inflammatory Signaling Pathways

Based on its claimed activity as an RIPK2 inhibitor [1], N-cyclopropyl-4-(propan-2-yl)benzamide is a suitable chemical probe for studying NOD1/NOD2 signaling pathways. Researchers can use this compound to dissect the role of RIPK2 in cytokine production (e.g., TNF-α, IL-6) in cellular models of inflammation, such as those utilizing MDP-stimulated macrophages or NOD2-overexpressing cell lines [1]. Its use in such assays can help validate RIPK2 as a target in inflammatory bowel disease (IBD), Blau syndrome, or sarcoidosis [1]. The specific N-cyclopropyl scaffold is critical for this activity, making generic benzamides unsuitable substitutes [2].

Probing NaV1.7-Mediated Pain Mechanisms in Electrophysiology

Given its claimed activity as a sodium channel (NaV1.7) inhibitor [3], this compound is a valuable tool for electrophysiology studies. It can be used in patch-clamp assays on recombinant cells (e.g., HEK293 cells expressing human NaV1.7) to characterize its inhibitory effects on channel gating, state-dependence, and use-dependent block. This application is directly supported by patent claims, differentiating it from other benzamides that may not affect NaV1.7 [3]. Such studies are foundational for developing novel, non-opioid analgesics for conditions like neuropathic pain or erythromelalgia.

Initial Screening for CCR5 Antagonist Activity in Virology and Immunology

The preliminary evidence of CCR5 antagonism [4] positions N-cyclopropyl-4-(propan-2-yl)benzamide as a candidate for initial screening assays in HIV research. It can be used in cell-cell fusion assays or in competitive binding assays against known CCR5 ligands (e.g., MIP-1α, RANTES) to validate its antagonistic properties. Furthermore, its potential to modulate immune cell trafficking makes it a tool for exploring the role of CCR5 in autoimmune disease models, such as collagen-induced arthritis or experimental autoimmune encephalomyelitis (EAE) [4]. This application is distinct from other benzamide analogs lacking this specific activity.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The compound's unique combination of an N-cyclopropyl and a para-isopropyl group makes it an essential benchmark in SAR studies aimed at optimizing benzamide-based inhibitors [REFS-2, REFS-5]. Its well-defined structure and molecular weight (203.28 g/mol) allow medicinal chemists to systematically modify the aromatic ring, the amide linker, or the cyclopropyl group to explore the impact on potency, selectivity, and physicochemical properties. The use of this specific compound ensures that observed changes in biological activity are directly attributable to the intended structural modifications, rather than to variations in the core scaffold [2]. Its LogP (~3.76) [2] also serves as a reference point for modulating lipophilicity in analog series.

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